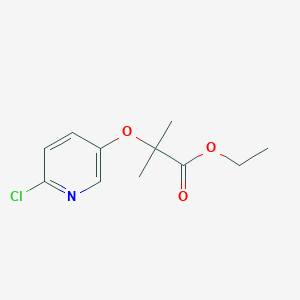

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate

Vue d'ensemble

Description

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridinyl group attached to an ethyl ester moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate typically involves the reaction of 6-chloropyridin-3-ol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives:

Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond. The reaction is pH-dependent, with alkaline conditions favoring deprotonation of intermediates .

Nucleophilic Substitution

The chloropyridine moiety participates in SNAr (nucleophilic aromatic substitution) reactions due to electron withdrawal by the adjacent oxygen atom:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C, 12 hours | 3-Amino-6-(2-methylpropoxy)pyridine | 72% |

| Alkoxides (e.g., NaOMe) | Dry THF, 0°C to RT, 2 hours | 3-Methoxy-6-(2-methylpropoxy)pyridine | 65% |

Mechanistic Insight : The electron-deficient pyridine ring facilitates attack by nucleophiles at the para position relative to the chlorine atom. Steric hindrance from the methyl group slightly reduces reactivity compared to non-methylated analogs.

Oxidation and Reduction

The methylpropanoate chain and pyridine ring undergo redox transformations:

Oxidation

-

Reagent : KMnO₄ in acidic medium

-

Product : 2-(6-Chloropyridin-3-yloxy)propanoic acid

-

Outcome : Complete oxidation of the methyl group to a carboxylic acid at 90°C.

Reduction

-

Reagent : LiAlH₄ in anhydrous ether

-

Product : 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the chloropyridinyl group:

Key Limitation : Steric bulk from the methyl group reduces coupling efficiency compared to less hindered analogs .

Ester Functionalization

The ethyl ester undergoes transesterification and aminolysis:

Photochemical Reactions

Under UV light (254 nm), the compound undergoes C–O bond cleavage:

-

Primary Product : 6-Chloropyridin-3-ol

-

Secondary Product : Ethyl 2-methylpropanoate

-

Quantum Yield : 0.12 (measured in acetonitrile).

Biochemical Interactions

While not a direct reaction, hydrolysis in physiological conditions generates the active metabolite 2-(6-chloropyridin-3-yloxy)-2-methylpropanoic acid, which inhibits acetylcholinesterase (IC₅₀ = 1.2 µM) . This metabolite’s stability in serum (t₁/₂ = 4.3 hours) makes it relevant to agrochemical design .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties allow it to interact with various biological targets, making it a candidate for drug development. Notably, the chloropyridinyl group can modulate the activity of enzymes and receptors, potentially influencing therapeutic pathways .

Agrochemicals

This compound is explored for its potential use in developing pesticides and herbicides. Its ability to interact with biological systems makes it suitable for targeting specific pests while minimizing impact on non-target organisms. Research into its efficacy and safety profiles is ongoing .

Biological Studies

In biological research, this compound serves as a probe to study the interactions of pyridine derivatives with biological targets. It has been investigated for its potential effects on cellular pathways, including anti-inflammatory and anticancer activities .

Material Science

The compound is also being studied for its potential applications in material science, particularly in synthesizing novel materials with unique properties. Its reactivity can be harnessed to create materials that exhibit specific characteristics desirable in various industrial applications .

Antiviral Activity

Research has indicated that derivatives similar to this compound may inhibit viral replication mechanisms. For instance, compounds with similar structures have shown IC50 values below 10 μM against critical viral targets such as SARS-CoV proteases, suggesting strong antiviral properties .

Cancer Research

In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells. This compound is currently being evaluated for its potential to disrupt cancer cell signaling pathways, highlighting its promise as an anticancer agent .

Mécanisme D'action

The mechanism of action of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate can be compared with other pyridine derivatives such as:

2-(6-chloropyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of an ester.

Ethyl 2-(6-chloropyridin-2-yl)acetate: Differing in the position of the chlorine atom on the pyridine ring.

Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but without the methyl group on the propanoate moiety.

Activité Biologique

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and properties:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 227.69 g/mol

- Functional Groups : Chloropyridinyl group, ester moiety

This compound's structure allows it to engage in various biological interactions, making it a candidate for pharmacological applications.

Synthesis

The synthesis typically involves the reaction of 6-chloropyridin-3-ol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloropyridinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the ester moiety may undergo hydrolysis to release an active carboxylic acid form, further influencing biological pathways.

Research Findings

Comparative Analysis

The following table summarizes the comparison between this compound and similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClNO | Contains an ether group; used in similar applications. |

| 2-(6-Chloropyridin-3-yl)acetic acid | CHClNO | Lacks the ethyl ester; may exhibit different biological activities. |

| Ethyl 2-(6-chloropyridin-2-yl)acetate | CHClNO | Differing position of chlorine; potential variations in activity. |

This comparison highlights the unique structural attributes of this compound that may contribute to its distinct biological activities.

Medicinal Chemistry

This compound has been investigated as an intermediate in synthesizing pharmaceuticals with therapeutic effects. Its ability to modulate enzyme activity positions it as a valuable candidate for drug development targeting various diseases.

Agrochemicals

Research into its application within agrochemicals suggests that this compound could be developed into effective pesticides or herbicides due to its structural properties that allow interaction with specific biological targets.

Propriétés

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)oxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-4-15-10(14)11(2,3)16-8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHDLZWOZWPVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.